Arisugacin A

Acetylcholinesterase inhibition IC50 Alzheimer's disease

Arisugacin A is a meroterpenoid natural product isolated from Penicillium sp. FO-4259 that functions as a highly potent and selective acetylcholinesterase (AChE) inhibitor with an IC50 of 1 nM.

Molecular Formula C28H32O8
Molecular Weight 496.5 g/mol
Cat. No. B1251203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArisugacin A
Synonymsarisugacin A
Molecular FormulaC28H32O8
Molecular Weight496.5 g/mol
Structural Identifiers
SMILESCC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC(=C(C=C5)OC)OC)O)C)O)C)C
InChIInChI=1S/C28H32O8/c1-24(2)10-9-22(29)26(4)27(24,31)12-11-25(3)28(26,32)15-17-20(36-25)14-19(35-23(17)30)16-7-8-18(33-5)21(13-16)34-6/h7-10,13-14,31-32H,11-12,15H2,1-6H3/t25-,26+,27-,28-/m1/s1
InChIKeyMIHBCQWIBJDVPX-JUDWXZBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arisugacin A for AChE Inhibitor R&D: Potency, Selectivity, and Supply Considerations


Arisugacin A is a meroterpenoid natural product isolated from Penicillium sp. FO-4259 that functions as a highly potent and selective acetylcholinesterase (AChE) inhibitor with an IC50 of 1 nM [1]. Unlike most clinically used AChE inhibitors, Arisugacin A lacks a quaternizable nitrogen atom, suggesting a fundamentally distinct binding mode [2]. Its complex pentacyclic architecture, featuring four contiguous stereocenters and two angular hydroxyl groups, positions it as a structurally unique lead compound for Alzheimer's disease drug discovery programs requiring novel chemical space exploration [3].

Why Arisugacin A Cannot Be Replaced by Other Meroterpenoid AChE Inhibitors


The arisugacin/territrem meroterpenoid family exhibits extreme variability in AChE inhibitory potency despite shared biosynthetic origin. Arisugacin A (IC50 1 nM) is 26-fold more potent than its closest congener Arisugacin B (IC50 26 nM), over 2,000-fold more potent than Arisugacins C (2.5 μM) and D (3.5 μM), and Arisugacins E–H show no detectable AChE inhibition at 100 μM [1]. Even the structurally most similar compound Territrem B (IC50 8 nM) shows 8-fold lower potency, driven by distinct E-ring conformational preferences [2]. This steep SAR landscape means that even minor structural deviations within the class produce functionally distinct molecules, making blind substitution of Arisugacin A with in-class analogs scientifically invalid for mechanism-based studies or pharmacological benchmarking [3].

Quantitative Differentiation Evidence: Arisugacin A vs. Closest Analogs and Clinical Comparators


AChE Inhibitory Potency: Arisugacin A (1 nM) vs. Congeners and Tacrine

Arisugacin A inhibits human erythrocyte AChE with an IC50 of 1 nM . In the same assay system, its closest congeners Arisugacin B and Territrem B show IC50 values of 26 nM and 8 nM, respectively — representing 26-fold and 8-fold lower potency . Arisugacins C and D are dramatically less active (IC50 2.5 μM and 3.5 μM), and Arisugacins E–H show no inhibition at 100 μM [1]. The clinically used AChE inhibitor tacrine is actually more selective for butyrylcholinesterase (BuChE IC50 12 nM) than AChE [2].

Acetylcholinesterase inhibition IC50 Alzheimer's disease Meroterpenoid SAR

AChE over BuChE Selectivity: >18,000-Fold Discrimination vs. Clinically Used Inhibitors

Arisugacin A requires >18,000 nM (>18 μM) to achieve inhibition of butyrylcholinesterase (BuChE), yielding an AChE/BuChE selectivity ratio of >18,000-fold based on its 1 nM AChE IC50 [1]. In contrast, tacrine is more selective for BuChE (IC50 12 nM) than AChE, and other FDA-approved inhibitors such as donepezil, rivastigmine, and galanthamine show substantially lower AChE/BuChE selectivity ratios [2]. BuChE inhibition is associated with peripheral cholinergic side effects and, in the case of tacrine, hepatotoxicity that led to its clinical disfavor [2].

AChE selectivity Butyrylcholinesterase Off-target toxicity Peripheral cholinergic side effects

Dual Binding Site Covalent Inhibition: A Mechanistic Distinction from Reversible Competitive Inhibitors

Computational docking studies reveal that (+)-Arisugacin A binds simultaneously to both the catalytic active site (via potential covalent engagement of Ser200 with the A-ring enone) and the peripheral anionic site (PAS) (via π-stacking of the dimethoxyaryl E-ring with Trp279) [1]. This dual-site binding mode is structurally distinct from the purely competitive, active-site-only binding of tacrine, donepezil, and galanthamine. PAS occupancy is mechanistically significant because it inhibits the Aβ pro-aggregating activity of AChE — a secondary pathological function implicated in Alzheimer's disease progression [1]. Clinically, rapidly reversible inhibitors (donepezil, tacrine, galanthamine) induce compensatory AChE upregulation over time, whereas covalent/slowly reversible inhibitors like rivastigmine avoid this, and Arisugacin A's predicted covalent binding mode aligns it with this therapeutically favorable profile [2].

Dual binding site inhibitor Covalent AChE inhibition Peripheral anionic site Aβ pro-aggregation Disease-modifying therapy

E-Ring Conformational Preference: Molecular Basis for Superior Potency of Arisugacin A over Territrem B

In a direct computational comparison against the X-ray single-crystal structure of (+)-Territrem B bound to human AChE (hAChE), Arisugacin A exhibits a unique conformational preference for the E-ring in the anti configuration that accounts for its superior inhibitory activity [1]. The anti DE-ring conformation yields a predicted binding affinity of −16.4 kcal/mol for Arisugacin A vs. −16.1 kcal/mol for Territrem B (difference of −0.3 kcal/mol). Furthermore, the best Arisugacin A structural analog (with m-OH substitution) achieves −16.5 kcal/mol, while the best Territrem B analog plateaus at −16.4 kcal/mol [1]. The key energetic contributors were identified as: (i) steric penalty for syn m-OMe (+0.1 to +0.3 kcal/mol); (ii) H-bonding benefit for anti m-OMe with Tyr72-OH (−0.5 kcal/mol); and (iii) van der Waals benefit for p-OMe with Trp286 (−0.4 kcal/mol) [2].

E-ring conformation Binding affinity Territrem B Computational docking Structure-based design

In Vivo Cognitive Protection with Reduced Peripheral Cholinergic Burden: Scopolamine-Induced Amnesia Model

In a scopolamine-induced amnesia mouse model, Arisugacin A demonstrated protection against memory impairment while exhibiting very weak effects on mouse salivation and hypothermia — established markers of peripheral and central cholinergic side effects, respectively . This contrasts with non-selective ChE inhibitors such as tacrine and physostigmine, which produce pronounced cholinergic side effects at therapeutic doses due to combined AChE/BuChE inhibition and peripheral activity [1]. The favorable in vivo efficacy-to-side-effect ratio is consistent with Arisugacin A's extreme in vitro AChE selectivity (>18,000-fold over BuChE) [2].

Scopolamine-induced amnesia In vivo efficacy Cognitive protection Peripheral cholinergic side effects Therapeutic window

Absence of Quaternizable Nitrogen: A Structural Paradigm Shift in AChE Inhibitor Design

Arisugacin A is devoid of any quaternizable nitrogen atom, a structural feature that distinguishes it from all five FDA-approved AChE inhibitors (tacrine, donepezil, rivastigmine, galanthamine, and huperzine A), each of which relies on a cationic nitrogen to engage the Trp84 cation-π interaction at the AChE active site [1]. This structural difference is not merely academic: the cation-π interaction has been considered indispensable for AChE inhibition, and Arisugacin A's ability to achieve 1 nM potency without it implies a distinct pharmacophoric model involving π-stacking of the electron-deficient E-ring and H-bonding networks via the D-ring α-pyrone carbonyl [2]. This opens chemical space inaccessible to nitrogen-dependent inhibitor series.

Non-nitrogen AChE inhibitor Cation-π interaction Novel chemical scaffold Blood-brain barrier penetration Medicinal chemistry

Priority Application Scenarios for Arisugacin A in Research and Preclinical Development


Alzheimer's Disease Dual-Mechanism Tool Compound for AChE Catalytic and PAS Functions

Arisugacin A is the optimal selection for AD research programs requiring simultaneous interrogation of AChE catalytic inhibition (ACh hydrolysis blockade) and PAS-mediated Aβ pro-aggregation antagonism. Its computationally predicted dual binding site covalent mechanism [1] uniquely addresses both the cholinergic deficit and amyloid cascade hypotheses within a single molecular entity. Researchers comparing dual-site vs. single-site mechanisms should use Arisugacin A as the reference dual-site standard alongside donepezil (active-site-only control) to dissect the contribution of PAS engagement to disease-modifying outcomes. The >18,000-fold AChE/BuChE selectivity [2] ensures that observed effects are attributable to AChE-specific modulation rather than off-target BuChE activity.

Meroterpenoid SAR and Structure-Based Lead Optimization Campaigns

Arisugacin A serves as the essential reference standard for any SAR program exploring the arisugacin/territrem meroterpenoid chemical space. Its 1 nM potency benchmark defines the ceiling against which all synthetic analogs must be measured . The established E-ring conformational determinants of binding affinity — specifically the anti DE-ring preference and the energetic contributions of m-OMe and p-OMe substituents [3] — provide a rational design framework for medicinal chemists. Procurement of Arisugacin A alongside Arisugacin B (26 nM) and Territrem B (8 nM) enables direct head-to-head comparison of potency trends within the same assay platform, essential for validating computational binding models and guiding synthetic optimization strategies.

Non-Nitrogen AChE Inhibitor Pharmacophore Exploration and CNS Drug Design

As the only known sub-nanomolar-potency AChE inhibitor lacking a quaternizable nitrogen atom [4], Arisugacin A is irreplaceable for research programs aiming to develop brain-penetrant AChE inhibitors unconstrained by the classical cationic pharmacophore. Its non-nitrogen scaffold offers a template for designing inhibitors with potentially superior blood-brain barrier penetration, reduced P-glycoprotein efflux susceptibility, and distinct off-target profiles compared to nitrogen-containing clinical agents. Computational chemistry groups can use Arisugacin A's validated docking pose [5] to virtually screen for novel non-nitrogen AChE inhibitor chemotypes, while synthetic chemistry teams can use its total synthesis route [6] as a starting point for derivatization.

In Vivo Preclinical Efficacy Studies with Reduced Cholinergic Confounding

Arisugacin A is the preferred AChE inhibitor for in vivo cognitive pharmacology studies where minimization of peripheral cholinergic side effects is critical for data interpretability. The scopolamine-induced amnesia model has demonstrated that Arisugacin A protects against memory impairment while producing only very weak effects on salivation and thermoregulation , in contrast to non-selective ChE inhibitors whose therapeutic windows are narrowed by cholinergic toxicity. This favorable in vivo profile, consistent with the compound's extreme in vitro AChE selectivity, makes Arisugacin A the logical choice for studies requiring chronic dosing or behavioral endpoint assessment where drug-induced salivation, hypothermia, or gastrointestinal effects would confound experimental readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arisugacin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.